molecular formula C26H25NO5S B11197211 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-methylphenyl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11197211
M. Wt: 463.5 g/mol
InChI Key: QPWXYLACCAKDGS-UHFFFAOYSA-N
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Description

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a thiophene group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Pyrrolidone Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Thiophene Group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene group to the pyrrolidone ring.

    Substitution of Phenyl Groups: The phenyl groups with methoxy and methyl substituents can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.

    Medicine: It may have potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.

    Mescaline: A naturally occurring psychedelic compound with a similar phenethylamine structure.

    Bevantolol: A beta-blocker that also contains a phenethylamine moiety.

Uniqueness

1-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of a pyrrolidone ring, a thiophene group, and substituted phenyl groups. This unique structure may confer specific properties that are not present in similar compounds, making it a valuable target for further research.

Properties

Molecular Formula

C26H25NO5S

Molecular Weight

463.5 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-2-(4-methylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H25NO5S/c1-16-6-9-18(10-7-16)23-22(24(28)21-5-4-14-33-21)25(29)26(30)27(23)13-12-17-8-11-19(31-2)20(15-17)32-3/h4-11,14-15,23,29H,12-13H2,1-3H3

InChI Key

QPWXYLACCAKDGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCC3=CC(=C(C=C3)OC)OC)O)C(=O)C4=CC=CS4

Origin of Product

United States

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